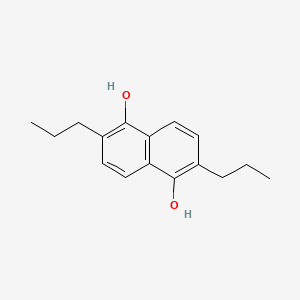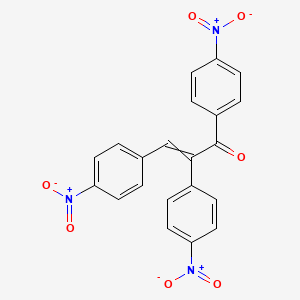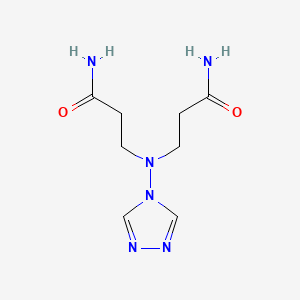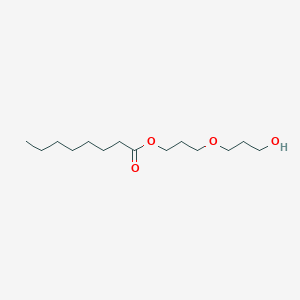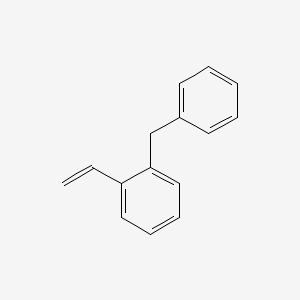![molecular formula C17H34O4 B14264534 3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol CAS No. 136132-41-7](/img/structure/B14264534.png)
3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol is an organic compound with the molecular formula C15H30O4 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a dodecyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol typically involves the reaction of dodecyloxirane with propane-1,2-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong bases such as sodium hydroxide or potassium hydroxide, which facilitate the opening of the epoxide ring in dodecyloxirane and its subsequent reaction with propane-1,2-diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol: A simpler diol without the dodecyloxirane moiety.
Dodecyloxirane: An epoxide with a dodecyl group.
1,2-Propanediol, 3-[(3-dodecyloxiranyl)oxy]-: A closely related compound with similar chemical properties.
Uniqueness
3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol is unique due to the presence of both the dodecyloxirane and propane-1,2-diol moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
136132-41-7 |
|---|---|
Molecular Formula |
C17H34O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-(3-dodecyloxiran-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(21-16)20-14-15(19)13-18/h15-19H,2-14H2,1H3 |
InChI Key |
PYMCUCOJAYAWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1C(O1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)
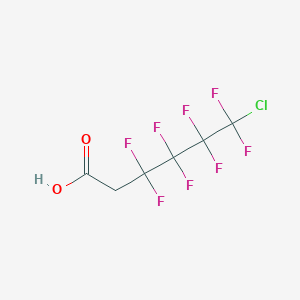
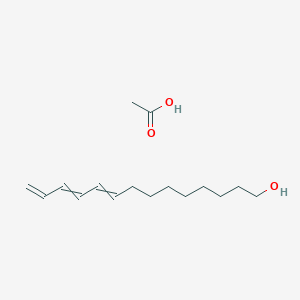
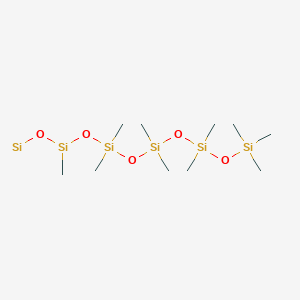
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
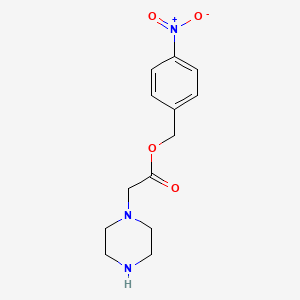
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
